molecular formula C7H9ClN2O3 B2550984 3,5-Diamino-2-hydroxybenzoic acid hydrochloride CAS No. 177960-41-7

3,5-Diamino-2-hydroxybenzoic acid hydrochloride

Cat. No.: B2550984
CAS No.: 177960-41-7
M. Wt: 204.61
InChI Key: JGWMDXDSLNLAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diamino-2-hydroxybenzoic acid hydrochloride: is an organic compound with the molecular formula C7H9ClN2O3. It is a derivative of benzoic acid, characterized by the presence of two amino groups and one hydroxyl group on the benzene ring, along with a hydrochloride group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-2-hydroxybenzoic acid hydrochloride typically involves the nitration of 2-hydroxybenzoic acid, followed by reduction and amination steps. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. Subsequent reduction of these nitro groups to amino groups is achieved using reducing agents such as palladium on carbon (Pd/C) and hydrazine hydrate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Diamino-2-hydroxybenzoic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It acts as a substrate for certain enzymes, helping researchers understand enzyme kinetics and mechanisms .

Medicine: Its structural features make it a candidate for designing inhibitors or activators of biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3,5-Diamino-2-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can result in the inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

    3,5-Diamino-2-hydroxybenzoic acid: Lacks the hydrochloride group but shares similar structural features.

    2-Hydroxy-3,5-dinitrobenzoic acid: Contains nitro groups instead of amino groups.

    3,5-Diamino-4-hydroxybenzoic acid: Has an additional hydroxyl group at the 4 position

Uniqueness: 3,5-Diamino-2-hydroxybenzoic acid hydrochloride is unique due to the presence of both amino and hydroxyl groups on the benzene ring, along with the hydrochloride group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,5-diamino-2-hydroxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,8-9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWMDXDSLNLAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.